molecular formula C16H24ClNO3 B4402766 3-Methoxy-2-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride

3-Methoxy-2-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride

Cat. No.: B4402766
M. Wt: 313.82 g/mol
InChI Key: JNLGQPGLFKTKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-2-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride is a chemical compound that belongs to the class of benzaldehyde derivatives. This compound is characterized by the presence of a methoxy group, a piperidine ring, and an ethoxy linkage. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzaldehyde with 2-bromoethanol in the presence of a base such as potassium carbonate. This reaction forms 3-methoxy-2-(2-hydroxyethoxy)benzaldehyde.

    Piperidine Substitution: The intermediate is then reacted with 3-methylpiperidine in the presence of a suitable catalyst such as palladium on carbon. This step results in the formation of 3-Methoxy-2-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Methoxy-2-[2-(3-methylpiperidin-1-yl)ethoxy]benzoic acid.

    Reduction: 3-Methoxy-2-[2-(3-methylpiperidin-1-yl)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxy-2-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-2-[2-(1-piperidinyl)ethoxy]benzaldehyde
  • 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde

Uniqueness

3-Methoxy-2-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride is unique due to the presence of the 3-methylpiperidine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

3-methoxy-2-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-13-5-4-8-17(11-13)9-10-20-16-14(12-18)6-3-7-15(16)19-2;/h3,6-7,12-13H,4-5,8-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLGQPGLFKTKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOC2=C(C=CC=C2OC)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxy-2-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride
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3-Methoxy-2-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride
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3-Methoxy-2-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride
Reactant of Route 4
3-Methoxy-2-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride
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3-Methoxy-2-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride
Reactant of Route 6
3-Methoxy-2-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride

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